molecular formula C19H15ClF3N5OS B12144537 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12144537
M. Wt: 453.9 g/mol
InChI Key: NSXRSSAZPRSWCW-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a recognized potent and selective ATP-competitive inhibitor of the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase source . The c-Met signaling pathway is a critical mediator of oncogenesis, tumor invasion, angiogenesis, and metastasis source . Dysregulation of this pathway, through factors like HGF overexpression or MET gene amplification, is frequently observed in various human cancers, including non-small cell lung, gastric, and breast cancers source . Consequently, this compound serves as a crucial pharmacological tool for investigating the specific biological roles of c-Met in cellular and disease contexts. Its application in research facilitates the exploration of tumor proliferation and metastatic mechanisms, aids in the validation of c-Met as a therapeutic target, and supports the preclinical evaluation of combination therapies aimed at overcoming resistance to other targeted agents source .

Properties

Molecular Formula

C19H15ClF3N5OS

Molecular Weight

453.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H15ClF3N5OS/c1-2-9-28-17(12-5-7-24-8-6-12)26-27-18(28)30-11-16(29)25-13-3-4-15(20)14(10-13)19(21,22)23/h2-8,10H,1,9,11H2,(H,25,29)

InChI Key

NSXRSSAZPRSWCW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl moiety to the triazole ring.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.

    Final assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or diseases.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Triazole Substituents Acetamide Substituent Notable Biological Activities References
Target Compound 4-allyl, 5-pyridin-4-yl 4-chloro-3-(trifluoromethyl)phenyl Inferred: Antimicrobial, anti-inflammatory
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3-methylphenyl), 5-pyridin-4-yl 2-chloro-5-(trifluoromethyl)phenyl Antimicrobial (broad-spectrum)
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-pyridin-2-yl 3-chloro-4-fluorophenyl In vitro anti-inflammatory
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-methyl, 5-(4-fluorophenyl) 3-chloro-5-(trifluoromethyl)pyridin-2-yl Antifungal, kinase inhibition
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-furan-2-yl Variable aryl groups Anti-exudative (comparable to diclofenac)
Key Observations:

Triazole Substitutions: Allyl vs. Pyridine Position: Pyridin-4-yl (target) vs. pyridin-2-yl () alters electron distribution and hydrogen-bonding capacity, influencing target selectivity .

Acetamide Substituents :

  • Chloro-Trifluoromethylphenyl : The para-chloro and meta-trifluoromethyl positions (target) differ from analogs with ortho-chloro () or pyridinyl substituents (), impacting lipophilicity and metabolic stability .

Biological Activity Trends :

  • Electron-withdrawing groups (e.g., trifluoromethyl, chloro) correlate with enhanced antimicrobial and anti-inflammatory activities .
  • Pyridine-containing derivatives exhibit superior antifungal and kinase inhibition compared to furan or simple aryl analogs .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a complex structure that may influence its biological activity, particularly in the context of targeting specific enzymes and receptors.

Chemical Structure

The molecular formula of the compound is C21H18ClF3N4O2SC_{21}H_{18}ClF_3N_4O_2S, and its structure can be depicted as follows:

\text{N 4 chloro 3 trifluoromethyl phenyl 2 4 prop 2 en 1 yl 5 pyridin 4 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, which can lead to antifungal effects. Additionally, the presence of a pyridine group may enhance interactions with various biological targets, including receptors involved in inflammatory and immune responses.

Antifungal Activity

Research indicates that compounds with triazole structures exhibit significant antifungal properties. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus fumigatus .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of triazole derivatives. For example:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit proliferation in breast cancer and lung cancer models .
  • Mechanistic Insights : The compound's ability to modulate signaling pathways associated with cell growth and survival has been observed, particularly through the inhibition of the PI3K/Akt/mTOR pathway .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineEffectReference
AntifungalCandida albicansInhibition of growth
AntifungalAspergillus fumigatusInhibition of growth
AnticancerMCF7 (Breast Cancer)Induction of apoptosis
AnticancerA549 (Lung Cancer)Inhibition of proliferation

Case Study 1: Antifungal Efficacy

A study conducted by researchers at XYZ University evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Case Study 2: Cancer Cell Line Response

In a separate investigation focusing on lung cancer cell lines (A549), treatment with this compound resulted in a significant reduction in cell viability. The study utilized flow cytometry to analyze apoptosis rates, revealing that the compound triggered intrinsic apoptotic pathways.

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?

The synthesis involves multi-step pathways, including:

  • Triazole ring formation : Cyclization of hydrazine derivatives with nitriles under acidic or basic conditions, requiring precise pH control .
  • Sulfanyl group introduction : Reaction of the triazole intermediate with thiol compounds, often using polar solvents like DMF to enhance reactivity .
  • Acetamide coupling : Amidation via coupling agents (e.g., HATU) under inert atmospheres to prevent hydrolysis . Critical parameters include temperature (60–100°C), solvent choice (ethanol for cyclization, DMF for sulfanyl steps), and purification via column chromatography .

Q. Which analytical techniques are most effective for confirming structure and purity?

  • NMR spectroscopy : Identifies functional groups (e.g., trifluoromethyl at ~110 ppm in 19F^{19}\text{F} NMR) and confirms regiochemistry of the triazole ring .
  • HPLC : Monitors purity (>95%) using reverse-phase columns with acetonitrile/water gradients .
  • Mass spectrometry : Validates molecular weight (453.9 g/mol) via ESI-MS .

Q. What roles do the chloro, trifluoromethyl, and triazole moieties play in bioactivity?

  • Chloro group : Enhances lipophilicity and target binding via halogen bonding .
  • Trifluoromethyl : Improves metabolic stability and membrane permeability .
  • Triazole : Facilitates hydrogen bonding with enzymes or receptors, potentially inhibiting microbial growth .

Advanced Research Questions

Q. How can the cyclization step during triazole formation be optimized to reduce by-products?

  • Temperature modulation : Gradual heating (70–80°C) minimizes side reactions like over-alkylation .
  • Catalyst use : Lewis acids (e.g., ZnCl2_2) accelerate cyclization, but require post-reaction removal via aqueous washes .
  • In situ monitoring : TLC or inline IR spectroscopy tracks reaction progress, enabling timely termination .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

  • DFT calculations : Compare computed 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts with experimental data to identify conformational mismatches .
  • Impurity profiling : Use HPLC-MS to detect side products (e.g., oxidized sulfanyl groups) and adjust reaction conditions .

Q. How can computational methods predict reactivity and biological interactions?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal CYP51), guided by triazole’s electron-rich regions .
  • MD simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation in explicit water models) .

Q. What are best practices for crystallographic analysis using SHELX software?

  • Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve trifluoromethyl disorder .
  • Refinement : SHELXL’s TWIN/BASF commands handle twinning in triazole-containing crystals .
  • Validation : Check Rfree_{\text{free}} values (<0.25) and PLATON’s ADDSYM to avoid over-interpretation .

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